REACTION_CXSMILES
|
C(N)CCC.C1(=O)OCCC1.[CH2:12]([NH:16][C:17](=O)[CH2:18][CH2:19][CH2:20][OH:21])[CH2:13][CH2:14][CH3:15].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH2:12]([NH:16][CH2:17][CH2:18][CH2:19][CH2:20][OH:21])[CH2:13][CH2:14][CH3:15]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCO1)=O
|
Name
|
|
Quantity
|
3.18 g
|
Type
|
reactant
|
Smiles
|
C(CCC)NC(CCCO)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
70.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
0.C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen atmosphere for 50 hours
|
Duration
|
50 h
|
Type
|
CUSTOM
|
Details
|
Volatile solvents were removed in vocuo
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with methanol (⅓ amount of DIBAL solution was used)
|
Type
|
ADDITION
|
Details
|
followed by addition of saturated solution of Rochelle's salt
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with EtOAc
|
Type
|
WASH
|
Details
|
the organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)NCCCCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |